3-methoxy-N-(propan-2-yl)benzamide
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Overview
Description
3-methoxy-N-(propan-2-yl)benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Benzamides are a significant class of amide compounds widely used in medical, industrial, and biological sectors due to their versatile properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(propan-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under suitable conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxy-N-(propan-2-yl)amine.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
3-methoxy-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to exhibit antioxidant activity by scavenging free radicals and chelating metal ions. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-acetoxy-2-methylbenzamide
- 2,3-dimethoxybenzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
3-methoxy-N-(propan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its antioxidant activity, while the isopropyl group contributes to its antibacterial effects .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-11(13)9-5-4-6-10(7-9)14-3/h4-8H,1-3H3,(H,12,13) |
InChI Key |
QMYRWFAUUPQIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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